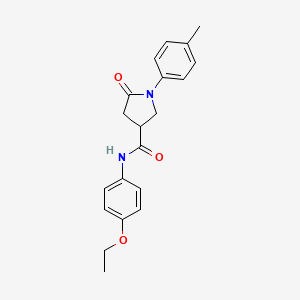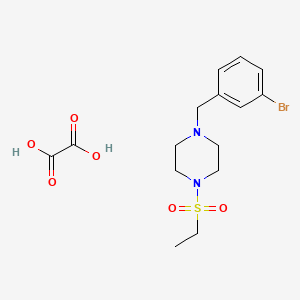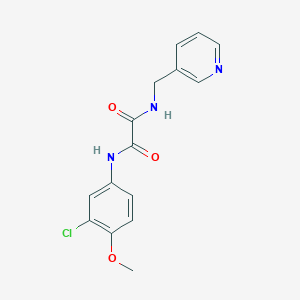![molecular formula C15H16ClNO4 B3939779 4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3939779.png)
4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Descripción general
Descripción
4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as MCC-950, is a small-molecule inhibitor of NLRP3 inflammasome activation. NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by recognizing and responding to danger signals from pathogens, damaged cells, and environmental toxins. The dysregulation of NLRP3 inflammasome has been implicated in a variety of inflammatory and autoimmune diseases, including gout, type 2 diabetes, Alzheimer's disease, and multiple sclerosis. Therefore, MCC-950 has attracted significant attention as a potential therapeutic agent for these diseases.
Mecanismo De Acción
The NLRP3 inflammasome is composed of three main components: NLRP3, ASC, and caspase-1. Upon activation, NLRP3 undergoes conformational changes and recruits ASC, which in turn recruits caspase-1. Caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their active forms, which are secreted and promote inflammation. 4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid inhibits NLRP3 inflammasome activation by binding to the ATPase domain of NLRP3 and preventing its oligomerization and assembly with ASC and caspase-1.
Biochemical and physiological effects:
This compound has been shown to effectively reduce the production of pro-inflammatory cytokines, such as IL-1β and IL-18, in various cell types and animal models. In addition, this compound has been shown to alleviate the symptoms of various inflammatory and autoimmune diseases, including gout, type 2 diabetes, Alzheimer's disease, and multiple sclerosis. However, the long-term effects of this compound on the immune system and other physiological processes are still unclear and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has several advantages for lab experiments. First, it is a small-molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. Second, it specifically targets the ATPase domain of NLRP3 and does not affect other inflammasome complexes or immune pathways. Third, it can be used in various cell types and animal models to study the role of NLRP3 inflammasome in different diseases. However, there are also some limitations to the use of this compound in lab experiments. First, it may have off-target effects on other ATPases or enzymes that share a similar structure with NLRP3. Second, it may not fully recapitulate the complex and dynamic regulation of NLRP3 inflammasome in vivo. Third, it may have different pharmacokinetic and pharmacodynamic properties in different animal models and human patients.
Direcciones Futuras
There are several future directions for the research and development of 4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid and other NLRP3 inflammasome inhibitors. First, more studies are needed to elucidate the long-term effects of this compound on the immune system and other physiological processes. Second, more studies are needed to identify the downstream targets and pathways of NLRP3 inflammasome activation and inhibition. Third, more studies are needed to optimize the pharmacokinetic and pharmacodynamic properties of this compound and other NLRP3 inflammasome inhibitors for clinical translation. Fourth, more studies are needed to explore the potential of this compound and other NLRP3 inflammasome inhibitors for combination therapy with other immunomodulatory agents or conventional drugs.
Aplicaciones Científicas De Investigación
4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been extensively studied in vitro and in vivo for its ability to inhibit NLRP3 inflammasome activation. In vitro studies have shown that this compound specifically targets the ATPase domain of NLRP3 and prevents the assembly of the inflammasome complex. In vivo studies have demonstrated that this compound can effectively reduce the production of pro-inflammatory cytokines and alleviate the symptoms of various inflammatory and autoimmune diseases in animal models.
Propiedades
IUPAC Name |
4-chloro-6-[(4-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4/c1-21-11-5-3-10(4-6-11)17-14(18)13-8-9(16)2-7-12(13)15(19)20/h2-6,12-13H,7-8H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEQEBSHGJJJCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=CCC2C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B3939706.png)
![6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3939707.png)
![methyl 4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B3939712.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(1-naphthylmethyl)piperazine oxalate](/img/structure/B3939718.png)
![2,6-dimethoxy-4-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B3939720.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-ethoxybenzyl)piperazine oxalate](/img/structure/B3939745.png)
![N-[(2S*,4R*,6S*)-2-benzyl-6-(5-tert-butyl-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B3939749.png)
![1-(2-methoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B3939751.png)

![1-methyl-2-oxo-2-phenylethyl 5-[(4-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B3939759.png)
![N-(2,5-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanamide](/img/structure/B3939767.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939768.png)
